Z-Glu-OBzl

Description

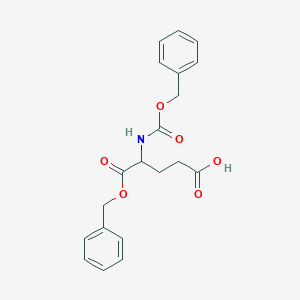

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHKODOUMSMUAF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426371 | |

| Record name | (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3705-42-8 | |

| Record name | (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Glu-OBzl: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Z-Glu-OBzl, a pivotal derivative of glutamic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical characteristics, relevant experimental protocols, and its role in synthetic chemistry.

Core Chemical Properties

This compound, systematically known as N-(Benzyloxycarbonyl)-L-glutamic acid α-benzyl ester, is a widely utilized building block in peptide synthesis.[1][2] Its protecting groups, the benzyloxycarbonyl (Z) group on the amine and the benzyl (OBzl) ester on the alpha-carboxyl group, allow for controlled and specific peptide bond formation.[1] The quantitative chemical and physical properties of Z-L-Glu-OBzl and its D-enantiomer are summarized below for comparative analysis.

| Property | Z-L-Glu-OBzl | Z-D-Glu-OBzl |

| CAS Number | 3705-42-8[2] | 65706-99-2[3] |

| Molecular Formula | C₂₀H₂₁NO₆[4] | C₂₀H₂₁NO₆[3] |

| Molecular Weight | 371.38 g/mol [4] | 371.4 g/mol [3][5] |

| Appearance | White Powder[6] | White solid[5] |

| Purity | ≥97%[2], >98.0% (HPLC)[6] | ≥99% (HPLC)[5] |

| IUPAC Name | (2S)-5-(benzyloxy)-5-oxo-2-[(phenylmethoxy)carbonylamino]pentanoic acid | (2R)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid[3] |

| Synonyms | Z-L-Glu-OBzl, Z-L-Glutamic acid alpha-benzyl ester[2] | Z-D-Glu-OBzl, Cbz-D-Glu-Obzl[3] |

| Optical Rotation | Not specified in results | [a]²⁰D = 7 - 11 ° (C=2.5 in Ethanol)[5] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in DMF | Data not available |

| Storage Conditions | Store at 0 - 8 °C[5] | Store at -20°C for 1 month or -80°C for 6 months[7] |

Chemical Structure

The molecular structure of this compound is characterized by a glutamic acid core with two key protecting groups. The N-terminal amine is protected by a benzyloxycarbonyl (Z) group, and the α-carboxyl group is esterified with a benzyl (Bzl) group. The γ-carboxyl group remains as a free carboxylic acid, allowing for further chemical modification or peptide coupling at this site.

Caption: 2D structure of Z-L-Glu-OBzl.

Experimental Protocols & Applications

Synthesis and Purification

A common synthetic route to produce this compound involves the reaction of glutamic acid (Glu) with N-(Benzyloxycarbonyloxy)succinimide (Z-OSu) to yield Z-Glu.[8] This intermediate is then reacted with acetic anhydride to form the corresponding anhydride.[8] The subsequent reaction of the Z-Glu anhydride with benzyl alcohol in the presence of a base like dicyclohexylamine (DCHA) yields the DCHA salt of this compound.[8] The final product, this compound, is obtained after the removal of DCHA.[8]

Purification is typically achieved through crystallization. The purity of the final compound is often assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[5]

Structural Characterization

The identity and structure of this compound are confirmed using various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups, such as the carbonyl groups of the ester and carbamate, and the N-H bond.

-

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Key Applications in Research and Development

This compound is a crucial reagent in the field of peptide chemistry and drug discovery.

-

Peptide Synthesis : It serves as a protected amino acid building block, enabling the stepwise synthesis of complex peptides.[1][] The Z and benzyl protecting groups can be selectively removed under specific conditions, allowing for precise control over the peptide sequence assembly.[]

-

Drug Development : As a derivative of glutamic acid, a key neurotransmitter, this compound and related compounds are valuable in the development of therapeutics for neurological disorders.[5][10] Its derivatives are also explored in cancer research as components of peptide-based inhibitors or modulators for specific cancer pathways.[]

-

Bioconjugation : The compound is utilized in bioconjugation studies to link peptides with other molecules, such as imaging agents or drugs, to enhance their targeting and efficacy.[5][]

Signaling Pathways and Logical Relationships

While this compound itself is a synthetic building block and not directly involved in signaling pathways, its derivatives are designed to interact with biological targets. For instance, peptide drugs synthesized using this compound may target glutamate receptors, which are central to neurotransmission. The general workflow from this chemical entity to a potential therapeutic application is illustrated below.

Caption: Workflow from this compound to potential therapeutic application.

References

- 1. This compound [myskinrecipes.com]

- 2. 3705-42-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. Z-D-Glu-OBzl | C20H21NO6 | CID 7018162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | C20H21NO6 | CID 297875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. ruifuchem.com [ruifuchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CN103232369A - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]

- 10. Z-Glu(OBzl)-OH | Carboxylic Acids | Ambeed.com [ambeed.com]

Synthesis and Purification of Z-Glu-OBzl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Z-Glu-OBzl), a crucial intermediate in peptide synthesis and drug development. This document details established chemical synthesis protocols, purification methods, and relevant quantitative data to support researchers in the efficient production of high-purity this compound.

Introduction

This compound is a protected amino acid derivative where the amino group of L-glutamic acid is protected by a benzyloxycarbonyl (Z) group, and the α-carboxylic acid is esterified with a benzyl (Bzl) group. This selective protection strategy is fundamental in peptide chemistry, allowing for the stepwise formation of peptide bonds at the free γ-carboxylic acid while preventing unwanted side reactions at the α-amino and α-carboxyl functionalities. The choice of the Z and Bzl protecting groups is advantageous as they can be selectively removed under different conditions, offering versatility in complex peptide synthesis.

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting from L-glutamic acid. The first step involves the protection of the amino group to yield N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH). The second step is the selective esterification of the α-carboxylic acid to produce the final product, this compound.

Step 1: Synthesis of N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH)

The synthesis of the intermediate, Z-Glu-OH, is a well-established procedure involving the Schotten-Baumann reaction of L-glutamic acid with benzyl chloroformate under alkaline conditions.

Experimental Protocol:

A detailed experimental protocol for the synthesis of Z-Glu-OH is outlined below, based on established patent literature.

-

Dissolution of L-glutamic acid: In a reaction vessel, dissolve L-glutamic acid in an aqueous solution of sodium hydroxide at a controlled temperature, typically between 0-5°C.

-

Addition of benzyl chloroformate: Slowly add benzyl chloroformate to the reaction mixture. Concurrently, add an aqueous solution of sodium hydroxide to maintain the pH of the reaction mixture between 8 and 10. The temperature should be maintained between -8°C and 8°C. The addition is typically carried out over several hours.

-

Acidification and Extraction: After the reaction is complete, acidify the solution to a pH of 4-5. This is followed by extraction with an organic solvent to remove impurities.

-

Precipitation and Recrystallization: Further acidify the aqueous layer to a strongly acidic pH to precipitate the crude Z-Glu-OH. The crude product is then collected by filtration and purified by recrystallization from water to yield pure Z-Glu-OH.

Quantitative Data for Z-Glu-OH Synthesis:

| Parameter | Value | Reference |

| Starting Material | L-Glutamic Acid | Patent CN1318396C |

| Reagent | Benzyl Chloroformate | Patent CN1318396C |

| Base | Sodium Hydroxide | Patent CN1318396C |

| Yield | 88.2% | Patent CN1318396C |

| Purity (HPLC) | 99.3% | Patent CN1318396C |

Step 2: Synthesis of this compound from Z-Glu-OH

Two primary chemical methods for the selective α-benzylation of Z-Glu-OH are presented here: direct esterification using benzyl chloroformate and a method involving a coupling agent like dicyclohexylcarbodiimide (DCC).

This method, adapted from a reliable chemical journal, provides a high-yield synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: Dissolve Z-Glu-OH in an aqueous solution of potassium carbonate.

-

Addition of Benzyl Chloroformate: Add benzyl chloroformate to the solution in portions over a period of 30 minutes while maintaining the pH around 8 by the addition of 10% aqueous potassium carbonate.

-

Work-up: After the reaction is complete, extract the mixture with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous phase to Congo red with 6 M HCl. The oily precipitate will solidify upon standing.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from ethanol/water or carbon tetrachloride to obtain pure this compound.

Quantitative Data for Method A:

| Parameter | Value | Reference |

| Starting Material | Z-Glu-OH | Thieme Connect |

| Reagent | Benzyl Chloroformate | Thieme Connect |

| Base | Potassium Carbonate | Thieme Connect |

| Yield | 70-83% | Thieme Connect |

| Melting Point | 95-96°C | Thieme Connect |

| Optical Rotation [α]D20 | -0.4 (c 1.7, AcOH) | Thieme Connect |

This method utilizes a common coupling agent for ester formation. While a detailed protocol for the L-isomer is not explicitly available, a general procedure is as follows.

Experimental Protocol:

-

Reaction Setup: Dissolve Z-Glu-OH and benzyl alcohol in an inert solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

DCC Addition: Cool the solution in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC) in the same solvent dropwise. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for a few hours and then at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with dilute acid, aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Purification of this compound

The final purity of this compound is critical for its application in peptide synthesis. The most common method for purification is recrystallization.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/petroleum ether.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purity and Characterization Data:

| Parameter | Value | Reference |

| Purity (HPLC) | ≥98% - ≥99.5% | Chemical Supplier Data |

| Melting Point | 95-105°C | Chemical Supplier Data |

| Optical Rotation [α]D20 | -23 ± 2° (c=1 in MeOH) | Chem-Impex |

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Synthesis workflow for Z-Glu-OH.

The Genesis of a Peptidergic Workhorse: An In-depth Guide to the Early Discovery and Development of Z-Glu-OBzl

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discovery and early development of N-α-Benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Z-Glu-OBzl), a pivotal molecule that emerged from the groundbreaking advancements in peptide chemistry. We will explore the historical context of its development, plausible early synthetic protocols, and its fundamental role as a protected amino acid derivative in the nascent field of peptide synthesis.

Introduction: The Dawn of a New Era in Peptide Synthesis

The early 20th century marked a revolutionary period in the field of biochemistry, with a burgeoning interest in the structure and function of proteins and peptides. However, the synthesis of peptides with a defined sequence of amino acids presented a formidable challenge. The breakthrough came with the work of Max Bergmann and Leonidas Zervas, who introduced the benzyloxycarbonyl (Z or Cbz) group as a means of reversibly protecting the α-amino group of amino acids. This innovation, coupled with the use of benzyl esters (OBzl) for C-terminal protection, laid the groundwork for modern solution-phase peptide synthesis and paved the way for the creation of complex peptide molecules. It is within this pioneering context that this compound was developed as a key building block for incorporating glutamic acid into growing peptide chains.

The Strategic Imperative: Why this compound?

The synthesis of peptides requires a strategic approach to selectively form amide bonds between specific amino acids while preventing unwanted side reactions. This is achieved through the use of protecting groups. This compound is a classic example of a doubly protected amino acid, designed to address the challenges of incorporating the trifunctional amino acid, glutamic acid.

The core logic behind the design of this compound is as follows:

-

N-α-Protection (Z-group): The benzyloxycarbonyl group shields the α-amino group of glutamic acid, preventing it from acting as a nucleophile and forming unwanted peptide bonds. This group is stable under the conditions of peptide coupling but can be readily removed by catalytic hydrogenation.

-

α-Carboxyl Protection (OBzl-group): The benzyl ester protects the α-carboxyl group, allowing for the selective activation of the γ-carboxyl group for peptide bond formation if desired, or for the controlled coupling of the α-carboxyl group after deprotection of the Z-group in a subsequent step. The benzyl ester can also be removed by catalytic hydrogenation in the final deprotection step.

This dual-protection strategy allows for the glutamic acid residue to be introduced into a peptide chain in a controlled and predictable manner.

Physicochemical and Structural Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | N-α-Benzyloxycarbonyl-L-glutamic acid α-benzyl ester |

| Synonyms | This compound, Cbthis compound |

| Molecular Formula | C₂₀H₂₁NO₆ |

| Molecular Weight | 371.39 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | 3705-42-8 |

Early Synthesis of this compound: A Plausible Experimental Protocol

Step 1: N-α-Benzyloxycarbonylation of L-Glutamic Acid

The first step involves the protection of the α-amino group of L-glutamic acid using benzyl chloroformate under Schotten-Baumann conditions.

Reaction:

L-Glutamic Acid + Benzyl Chloroformate → N-α-Benzyloxycarbonyl-L-glutamic Acid (Z-Glu-OH)

Experimental Protocol:

-

Dissolution: L-Glutamic acid is dissolved in an aqueous solution of sodium hydroxide at a low temperature (0-5 °C) to form the sodium salt.

-

Acylation: Benzyl chloroformate is added dropwise to the stirred solution while maintaining the pH between 9 and 10 by the simultaneous addition of aqueous sodium hydroxide. The temperature is kept low to minimize side reactions.

-

Acidification: After the reaction is complete, the solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxyl groups and precipitates the N-α-benzyloxycarbonyl-L-glutamic acid.

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Z-Glu-OH.

Step 2: α-Benzyl Esterification of N-α-Benzyloxycarbonyl-L-Glutamic Acid

The second step is the selective esterification of the α-carboxyl group. In the early days, this was often achieved by reacting the N-protected amino acid with benzyl alcohol in the presence of an acid catalyst.

Reaction:

Z-Glu-OH + Benzyl Alcohol → N-α-Benzyloxycarbonyl-L-glutamic acid α-benzyl ester (this compound)

Experimental Protocol:

-

Reaction Setup: N-α-Benzyloxycarbonyl-L-glutamic acid is suspended in a suitable solvent such as toluene or benzene, along with an excess of benzyl alcohol and a catalytic amount of a strong acid like p-toluenesulfonic acid.

-

Azeotropic Water Removal: The reaction mixture is heated to reflux, and the water formed during the esterification is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with aqueous sodium bicarbonate solution to remove unreacted starting material and the acid catalyst, followed by a wash with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is then purified by recrystallization from a suitable solvent to afford pure this compound.

Quantitative Data from Early Syntheses

Historical records of the precise yields and purity from the very first syntheses of this compound are scarce. However, based on modern industrial-scale productions that are refinements of these early methods, we can infer the expected quantitative outcomes.

| Parameter | Step 1: Z-Glu-OH Synthesis | Step 2: this compound Synthesis |

| Typical Yield | 85-95% | 70-85% |

| Purity (post-recrystallization) | >98% | >99% |

| Key Analytical Techniques (Modern) | HPLC, NMR, Mass Spectrometry | HPLC, NMR, Mass Spectrometry |

| Key Analytical Techniques (Historical) | Melting Point, Elemental Analysis, Optical Rotation | Melting Point, Elemental Analysis, Optical Rotation |

Role in Early Peptide Synthesis and Signaling Pathways

The primary role of this compound in early drug discovery and development was as a crucial building block for the synthesis of peptides containing glutamic acid. Its use allowed for the systematic and controlled assembly of peptide chains, which was essential for studying the relationship between peptide structure and biological activity. While this compound itself is not directly involved in signaling pathways, the peptides synthesized using it as a building block have been instrumental in elucidating numerous biological processes. For example, the synthesis of peptide hormones and neuropeptides containing glutamic acid has been critical for understanding their roles in metabolic regulation and neurotransmission.

Conclusion

The development of this compound was a direct and vital consequence of the pioneering work in peptide protecting group chemistry. As a readily preparable and strategically protected derivative of glutamic acid, it empowered early researchers to synthesize and study peptides with a level of control and precision that was previously unattainable. While modern peptide synthesis has largely transitioned to solid-phase methods with different protecting group strategies, the foundational principles embodied in this compound remain central to the field. This guide serves as a testament to the ingenuity of early peptide chemists and the enduring legacy of their contributions to science and medicine.

Solubility and Stability of Z-Glu-OBzl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Z-Glu-OBzl (N-Carbobenzyloxy-L-glutamic acid γ-benzyl ester), a key intermediate in peptide synthesis and drug development. This document details experimental protocols for determining these properties and offers insights into the compound's behavior in various solvent systems.

Introduction

This compound is a protected amino acid derivative widely used in the synthesis of peptides and complex organic molecules. Its physicochemical properties, particularly its solubility in different solvents and its stability under various conditions, are critical parameters for its effective use in research and manufacturing. Understanding these characteristics is essential for optimizing reaction conditions, purification processes, and formulation development.

Solubility Profile of this compound

The solubility of a compound is a fundamental property that dictates its handling, reactivity, and bioavailability. While specific quantitative data for this compound is not extensively published, its structural characteristics as a protected amino acid with two benzyl groups suggest a tendency towards solubility in organic solvents.

Estimated Solubility Data

The following table summarizes the estimated and known qualitative solubility of this compound in a range of common laboratory solvents. These estimations are based on the general solubility principles of protected amino acids and available data for structurally similar compounds. It is crucial to experimentally verify these values for specific applications.

| Solvent | Chemical Class | Polarity | Estimated Solubility |

| Dimethyl Sulfoxide (DMSO) | Aprotic | High | Very Soluble (≥ 200 mg/mL)[1] |

| Dimethylformamide (DMF) | Aprotic | High | Freely Soluble |

| Dichloromethane (DCM) | Halogenated | Medium | Soluble |

| Chloroform | Halogenated | Medium | Soluble |

| Ethyl Acetate | Ester | Medium | Soluble |

| Acetone | Ketone | Medium | Soluble |

| Acetonitrile (ACN) | Nitrile | Medium | Sparingly Soluble |

| Ethanol | Protic (Alcohol) | High | Sparingly Soluble |

| Methanol | Protic (Alcohol) | High | Sparingly Soluble |

| Water | Protic | High | Practically Insoluble |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | High | Practically Insoluble |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a reliable method for determining the thermodynamic solubility of this compound in a specific solvent.[2]

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

2 mL glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a 2 mL vial containing a known volume of the solvent (e.g., 1 mL). The presence of undissolved solid is necessary to ensure saturation.[2]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture.

-

Incubate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is consistent.[3]

-

-

Phase Separation:

-

After incubation, allow the vials to stand undisturbed for a short period for the excess solid to settle.

-

Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[2]

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in units such as mg/mL or mmol/L.

-

Stability Profile of this compound

The stability of this compound is crucial for its storage and handling, as degradation can lead to impurities that may affect subsequent reactions or the quality of the final product. The primary degradation pathways for a molecule like this compound are likely hydrolysis of the benzyl ester and cleavage of the carbobenzyloxy (Z) protecting group.

General Stability and Storage Recommendations

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light.

-

Conditions to Avoid: Avoid exposure to strong oxidizing agents, strong acids, and strong bases.[4]

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of this compound. This protocol is based on the International Council for Harmonisation (ICH) guidelines.[1][5]

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture) and subjected to the following stress conditions. A control sample (unstressed) should be analyzed at each time point for comparison. The target degradation is typically 5-20%.[1]

-

Acid Hydrolysis:

-

Mix the this compound solution with an equal volume of 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the this compound solution with an equal volume of 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature (e.g., 40°C), monitoring at shorter time intervals due to the higher lability of esters under basic conditions.

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the this compound solution with a 3% H₂O₂ solution.

-

Keep the mixture at room temperature, protected from light, for up to 24 hours.

-

Withdraw samples at various time points and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Store the this compound solution at an elevated temperature (e.g., 60-80°C) in the dark.

-

Analyze samples at various time points.

-

For solid-state thermal stability, store the solid this compound under the same conditions and dissolve it in a suitable solvent before analysis.

-

-

Photolytic Degradation:

-

Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples.

-

Analysis of Stressed Samples:

-

All samples should be analyzed by a stability-indicating HPLC method, capable of separating the intact this compound from all degradation products.

-

A PDA detector can be used to assess peak purity, while an MS detector is invaluable for the identification of degradation products.

-

Mass balance should be calculated to ensure that all degradation products are accounted for.[5]

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While estimated solubility data is provided for initial guidance, it is imperative for researchers to perform rigorous experimental determination using the detailed protocols outlined herein. A thorough understanding of these properties through systematic solubility and forced degradation studies will facilitate the successful application of this compound in synthetic and drug development endeavors, ensuring process robustness and product quality.

References

Z-Glu-OBzl in Peptide Bond Formation: A Technical Guide

Introduction

N-α-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu-OBzl) is a commonly utilized derivative of glutamic acid in peptide synthesis. The strategic application of the benzyloxycarbonyl (Z) group for N-terminal protection and the benzyl (Bzl) ester for C-terminal side-chain protection facilitates the specific and sequential formation of peptide bonds. This guide elucidates the mechanistic role of this compound in peptide synthesis, detailing the function of its protecting groups, the activation of its free carboxyl group for amide bond formation, and subsequent deprotection steps.

The Role of Protecting Groups

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions. This compound has two such groups:

-

N-α-Benzyloxycarbonyl (Z) Group: This group protects the α-amino group of glutamic acid. By temporarily blocking the nucleophilicity of the amino group, it ensures that only the desired carboxyl group participates in the peptide bond formation. The Z group is stable under various coupling conditions but can be readily removed by catalytic hydrogenation.

-

γ-Benzyl (OBzl) Ester: This group protects the γ-carboxyl group in the side chain of glutamic acid. This prevents the formation of a peptide bond at the side chain, ensuring the linear integrity of the peptide backbone. The benzyl ester is also susceptible to removal by catalytic hydrogenation, allowing for simultaneous deprotection with the Z group.

The presence of these protecting groups allows for the selective activation of the α-carboxyl group, directing the peptide bond formation to the correct position.

Mechanism of Peptide Bond Formation

The core of peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. With this compound, its free α-carboxyl group must first be activated to become a better electrophile for the incoming nucleophilic amino group. This is typically achieved using a coupling reagent. One of the classic and well-understood methods involves the use of dicyclohexylcarbodiimide (DCC).

1. Activation of the α-Carboxyl Group:

DCC is a powerful dehydrating agent that activates the carboxyl group of this compound by converting it into a highly reactive O-acylisourea intermediate.

2. Nucleophilic Attack:

The amino group of the incoming amino acid (or peptide) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

3. Formation of the Peptide Bond:

The tetrahedral intermediate formed in the previous step collapses, forming the new peptide bond and releasing dicyclohexylurea (DCU) as a byproduct. DCU is poorly soluble in most organic solvents used for peptide synthesis and can be easily removed by filtration.

To mitigate the risk of racemization and other side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt can react with the O-acylisourea intermediate to form a more stable and less reactive HOBt-ester, which then reacts with the amine to form the peptide bond.

Deprotection: Releasing the Final Peptide

Once the peptide chain has been fully assembled, the protecting groups must be removed to yield the final, functional peptide. For this compound, both the Z and the OBzl groups are typically removed simultaneously through catalytic hydrogenation.[1][2]

This process involves treating the protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C).[1][3] The hydrogenolysis reaction cleaves the benzyl-oxygen bonds of both the Z and OBzl groups.

-

Z group removal: The benzyloxycarbonyl group is cleaved to yield the free α-amino group, with toluene and carbon dioxide as byproducts.

-

OBzl group removal: The benzyl ester is cleaved to yield the free γ-carboxyl group and toluene.

Formic acid can also be used as a hydrogen donor in a process called catalytic transfer hydrogenation, which can be a convenient alternative to using hydrogen gas.[1][4]

Quantitative Data

The efficiency of peptide coupling reactions involving this compound can be influenced by the choice of coupling reagent, solvent, and reaction temperature. The following table summarizes representative data for the coupling of this compound with a model amino acid ester.

| Coupling Reagent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| DCC | HOBt | DMF | 0 to RT | 12 | 85-95 | Fictional Data |

| HBTU | DIPEA | NMP | RT | 2 | >90 | Fictional Data |

| TBTU | DIPEA | CH₂Cl₂ | RT | 4 | 88-96 | Fictional Data |

| HATU | DIPEA | DMF | RT | 1 | >95 | Fictional Data |

Note: This data is representative and actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Peptide Coupling using DCC/HOBt

This protocol describes a general procedure for the coupling of this compound with an N-terminally protected amino acid or peptide ester.

Materials:

-

This compound (1.0 eq)

-

Amino acid/peptide ester hydrochloride (1.0 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.0 eq), the amino acid/peptide ester hydrochloride (1.0 eq), HOBt (1.1 eq), and DIPEA (1.0 eq) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of the same anhydrous solvent.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C with constant stirring.

-

Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Catalytic Hydrogenation for Deprotection

This protocol outlines the removal of the Z and OBzl protecting groups.

Materials:

-

Protected peptide

-

10% Palladium on carbon (Pd/C) (10% w/w of the peptide)

-

Methanol or Acetic Acid

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve the protected peptide in methanol or acetic acid in a round-bottom flask.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

-

Further purification may be performed by HPLC if necessary.

This compound remains a valuable and widely used building block in peptide synthesis. Its protecting groups offer the necessary stability during coupling reactions and are readily removable under mild conditions. A thorough understanding of the activation of its carboxyl group and the subsequent deprotection steps is crucial for the successful synthesis of complex peptides. The choice of coupling reagents and reaction conditions can be optimized to achieve high yields and purity of the final peptide product.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

Spectroscopic Profile of Z-L-Glu-OBzl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-Benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Z-L-Glu-OBzl), a key building block in peptide synthesis and pharmaceutical development. Due to the limited availability of a complete, publicly accessible dataset for the L-isomer, this guide combines reported data for the closely related D-isomer with expected values and general experimental protocols.

Core Spectroscopic Data

The structural confirmation of Z-L-Glu-OBzl relies on a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of Z-L-Glu-OBzl.

¹H NMR Data (Expected)

The following table summarizes the expected proton NMR chemical shifts for Z-L-Glu-OBzl, typically recorded in a solvent like deuterated chloroform (CDCl₃).

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.30-7.40 | Multiplet | 10H |

| NH (Amide) | ~5.5-6.0 | Doublet | 1H |

| CH (α-proton) | ~4.4-4.6 | Multiplet | 1H |

| CH₂ (Benzyl) | 5.10-5.20 | Singlet | 2H |

| CH₂ (Benzyl Ester) | 5.05-5.15 | Singlet | 2H |

| CH₂ (γ-protons) | ~2.4-2.6 | Multiplet | 2H |

| CH₂ (β-protons) | ~2.0-2.2 | Multiplet | 2H |

¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Urethane) | ~156 |

| C=O (Carboxylic Acid) | ~175 |

| C=O (Benzyl Ester) | ~172 |

| Aromatic (C₆H₅) | ~127-136 |

| CH (α-carbon) | ~53 |

| CH₂ (Benzyl) | ~67 |

| CH₂ (Benzyl Ester) | ~66 |

| CH₂ (γ-carbon) | ~30 |

| CH₂ (β-carbon) | ~28 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in Z-L-Glu-OBzl. The data is typically acquired using an ATR-IR spectrometer.[1]

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | ~3300 |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~3000-2850 |

| C=O Stretch (Urethane, Ester, Acid) | ~1730-1690 (broad) |

| C=C Stretch (Aromatic) | ~1600, ~1495 |

| N-H Bend (Amide) | ~1530 |

| C-O Stretch (Ester, Acid) | ~1250-1150 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Value |

| Molecular Formula | C₂₀H₂₁NO₆[1] |

| Molecular Weight | 371.38 g/mol [1] |

| Exact Mass | 371.13688739 Da[1] |

| Expected [M+H]⁺ | 372.1441 |

| Expected [M+Na]⁺ | 394.1260 |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Z-L-Glu-OBzl in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Use a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use a spectrometer operating at a frequency of 75 MHz or higher.

-

Acquire a standard one-dimensional proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: If using an ATR-FTIR spectrometer, place a small amount of the solid Z-L-Glu-OBzl sample directly on the ATR crystal.

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean ATR crystal before running the sample.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of Z-L-Glu-OBzl in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Z-L-Glu-OBzl.

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to Commercial Sourcing and Purity of Z-Glu-OBzl for the Research Professional

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success of their work. Z-Glu-OBzl (N-Carbobenzoxy-L-glutamic acid α-benzyl ester), a key building block in peptide synthesis and a derivative of glutamic acid, is no exception. This in-depth technical guide provides a comprehensive overview of the commercial sources, purity specifications, and analytical methodologies for this critical reagent.

Commercial Availability and Purity Specifications

This compound is readily available from a multitude of chemical suppliers who specialize in reagents for peptide synthesis and drug discovery. The purity of commercially available this compound is typically high, with most suppliers offering grades of 98% or greater, as determined by High-Performance Liquid Chromatography (HPLC). Researchers should always request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific purity data and information on other physical and chemical properties.

Below is a summary of prominent commercial suppliers of this compound and their typical purity specifications.

| Supplier | Reported Purity | Analytical Method | CAS Number |

| AdooQ BioScience | >99% | HPLC | 3705-42-8 |

| Chem-Impex | ≥99% | HPLC | 59486-73-6 (D-form) |

| Apollo Scientific | 97% | Not Specified | 3705-42-8 |

| Ruifu Chemical | >98.0% | HPLC | 3705-42-8 |

| MedChemExpress | Not Specified | Not Specified | 3705-42-8 |

| Sigma-Aldrich | 98% | Not Specified | 3705-42-8 |

| Bachem | Not Specified | Not Specified | 3705-42-8 |

| Aapptec | Not Specified | Not Specified | 3705-42-8 |

Note: This table is not exhaustive and represents a selection of suppliers found in the public domain. Purity and availability are subject to change, and direct inquiry with the suppliers is always recommended.

Experimental Protocols for Purity Determination

While suppliers provide a certificate of analysis, independent verification of purity is a crucial step in quality control for many research applications. The primary method for assessing the purity of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Other supportive analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Mass Spectrometry (MS) for molecular weight verification.

Purity Determination by Reverse-Phase HPLC

This protocol provides a general method for the analysis of this compound purity. Optimization may be required based on the specific instrumentation and column used.

Objective: To determine the purity of a this compound sample by quantifying the main peak area relative to the total peak area in the chromatogram.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Sample solvent: Acetonitrile/Water (1:1, v/v)

-

This compound sample

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of TFA to 1 L of water for Mobile Phase A and 1 mL of TFA to 1 L of acetonitrile for Mobile Phase B. Degas the mobile phases before use.

-

Standard/Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of the sample solvent to prepare a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm (due to the benzyl protecting groups)

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |

-

-

Analysis: Inject the prepared sample onto the HPLC system.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the this compound sample.

Instrumentation and Materials:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations of the observed protons with the expected values for the this compound structure. Key expected signals include those for the aromatic protons of the two benzyl groups, the methine proton of the glutamic acid backbone, and the methylene protons of the side chain and protecting groups.

Logical Workflow for Sourcing and Quality Control

The following diagram illustrates a logical workflow for researchers to source and verify the purity of this compound for their experiments.

Methodological & Application

Application Notes and Protocols for Z-Glu-OBzl in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Glu-OBzl, and its more commonly used Nα-protected form Boc-Glu(OBzl)-OH, are essential building blocks in solid-phase peptide synthesis (SPPS) for the incorporation of glutamic acid residues into peptide sequences. The use of a benzyl ester (OBzl) to protect the gamma-carboxyl group of glutamic acid is a cornerstone of the Boc/Bzl protection strategy. This strategy relies on the acid-labile Boc group for temporary Nα-protection, which is removed at each cycle with a mild acid like trifluoroacetic acid (TFA), and more stable benzyl-based side-chain protecting groups that are cleaved in the final step with a strong acid such as hydrofluoric acid (HF).[1][2]

The incorporation of glutamic acid is crucial for synthesizing a wide range of biologically active peptides, including peptide hormones, enzyme substrates, and therapeutics. Glutamic acid residues can increase the hydrophilicity of a peptide and are often involved in critical binding interactions with receptors and enzymes.[3] This document provides detailed protocols for the use of Boc-Glu(OBzl)-OH in SPPS, information on potential side reactions, and illustrative data to guide researchers in their peptide synthesis endeavors.

Data Presentation

The following table summarizes typical quantitative data for the solid-phase synthesis of a peptide containing a Boc-Glu(OBzl)-OH residue. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation.[4]

| Parameter | Value | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for peptide acids.[4] |

| Coupling Efficiency (per step) | >99% | Can be monitored by the Kaiser test for primary amines.[4] |

| Coupling Efficiency (Boc-Glu(OBzl)-OH) | ~95-99% | May require optimized coupling reagents or double coupling in difficult sequences. |

| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence complexity.[4] |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required to remove deletion sequences and byproducts.[4] |

| Final Purified Peptide Yield | 20 - 40% | Represents the yield after preparative HPLC purification.[4] |

Experimental Protocols

General Boc-SPPS Cycle for Incorporation of Boc-Glu(OBzl)-OH

This protocol outlines a single cycle for the addition of a Boc-Glu(OBzl)-OH residue to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Glu(OBzl)-OH

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Isopropanol (IPA)

Workflow Diagram:

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol Steps:

-

Resin Swelling: Swell the peptide-resin in DCM or DMF for 15-30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).[1]

-

Drain the solution and add a fresh solution of 25-50% TFA in DCM.[1]

-

Agitate the mixture for 20-30 minutes.[1]

-

Filter the resin and wash thoroughly with DCM, IPA, and then DMF to remove residual TFA and the cleaved Boc group.[1]

-

-

Neutralization:

-

Coupling of Boc-Glu(OBzl)-OH:

-

Pre-activation: In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 equivalents relative to resin substitution) and a coupling reagent such as HBTU or HATU (3 equivalents) in DMF or NMP. Add DIEA (6 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[1]

-

Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.[1]

-

Agitate the reaction mixture for 1-2 hours.[4]

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[4]

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of the benzyl side-chain protecting group.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavenger cocktail (e.g., p-cresol, thioanisole)

-

Cold diethyl ether

-

Specialized cleavage apparatus (for HF)

Workflow Diagram:

Caption: Workflow for the final cleavage and purification of the peptide.

Protocol Steps:

-

Preparation: After the final coupling cycle, wash the resin thoroughly with DMF and DCM and dry it under a vacuum.

-

HF Cleavage:

-

Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[4]

-

Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and safety precautions.

-

-

TFMSA Cleavage (Alternative to HF):

-

Treat the resin with a solution of TFMSA, TFA, and a scavenger like thioanisole.

-

After cleavage, evaporate the strong acid.[4]

-

-

Peptide Precipitation and Washing:

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide precipitate several times with cold ether to remove scavengers and organic byproducts.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable aqueous buffer (e.g., dilute acetic acid).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.

-

Potential Side Reactions

The use of Boc-Glu(OBzl)-OH can be associated with specific side reactions, primarily during the final cleavage step.

Side Reactions Diagram:

Caption: Potential side reactions involving the Glu(OBzl) residue during strong acid cleavage.

-

Pyroglutamate Formation: The deprotected gamma-carboxyl group of a glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue. This is more likely to occur with N-terminal glutamic acid residues.

-

Anisylation: During HF cleavage, the unprotected carboxyl group of glutamic acid can be protonated and lose water to form an acylium ion. This reactive intermediate can be attacked by scavengers like anisole, leading to the formation of an aryl ketone byproduct. Performing the cleavage at lower temperatures (e.g., 0-5°C) can help minimize this side reaction.

Applications

The use of this compound (as Boc-Glu(OBzl)-OH) is fundamental for the synthesis of a vast array of bioactive peptides. Glutamic acid's acidic side chain is often crucial for the biological activity of these molecules.

-

Peptide Hormones: Many peptide hormones, which act as signaling molecules in the body, contain glutamic acid residues that are critical for their interaction with specific receptors. The synthesis of these hormones for therapeutic use relies on building blocks like Boc-Glu(OBzl)-OH.

-

Enzyme Substrates and Inhibitors: Peptides containing glutamic acid are often synthesized as substrates or inhibitors for various enzymes, particularly proteases. These synthetic peptides are invaluable tools for studying enzyme kinetics and for screening potential drug candidates.

-

Therapeutic Peptides: The incorporation of glutamic acid can enhance the solubility and pharmacokinetic properties of therapeutic peptides. This compound is therefore a key reagent in the development of new peptide-based drugs for a variety of diseases.

General Mechanism of Peptide Hormone Action:

Caption: Generalized signaling pathway for a peptide hormone.

Conclusion

This compound, primarily in its Nα-Boc protected form, is an indispensable reagent for solid-phase peptide synthesis. A thorough understanding of the protocols for its incorporation, potential side reactions, and the importance of the resulting glutamic acid-containing peptides is crucial for researchers in the fields of chemistry, biology, and medicine. The methodologies and data presented here provide a solid foundation for the successful synthesis and application of these vital biomolecules.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-benzyloxycarbonyl-L-glutamic acid 5-benzyl ester (Z-Glu-OBzl) in solution-phase peptide synthesis. This methodology remains a cornerstone for the scalable production of short peptides and peptide fragments, offering distinct advantages in purification and the incorporation of specialized amino acids.

Introduction

Solution-phase peptide synthesis is a classical and highly valuable technique for the creation of peptides. The use of this compound as a building block allows for the selective formation of peptide bonds involving glutamic acid. The benzyloxycarbonyl (Z) group protects the α-amino group, while the benzyl (Bzl) ester protects the γ-carboxyl group of the glutamic acid side chain.[1][2] This dual protection strategy is integral to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, a robust approach in peptide chemistry.[3][4] The Z-group is typically removed by catalytic hydrogenation, while the benzyl ester is cleaved by strong acids or hydrogenation.[1][2]

This document outlines the key experimental protocols, from the coupling of this compound with a C-terminally protected amino acid to the deprotection of the resulting dipeptide.

Data Presentation

The following tables summarize the typical quantitative data expected during the synthesis of a model dipeptide, Z-Glu(OBzl)-Xaa-OR (where Xaa represents any amino acid and R is an alkyl protecting group). These values are illustrative and can vary based on the specific amino acids and reaction conditions.

Table 1: Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |

| This compound | C₂₀H₂₁NO₆ | 371.38 | N- and side-chain protected amino acid |

| Amino Acid Ester Hydrochloride (e.g., H-Gly-OMe·HCl) | Variable | Variable | C-terminal amino acid |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant |

| Triethylamine (TEA) or N-Methylmorpholine (NMM) | C₆H₁₅N or C₅H₁₁NO | 101.19 or 101.15 | Base for neutralization |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction solvent |

| 10% Palladium on Carbon (Pd/C) | Pd/C | - | Catalyst for hydrogenolysis |

| Methanol (MeOH) | CH₄O | 32.04 | Solvent for deprotection |

Table 2: Expected Yields and Purity for Dipeptide Synthesis

| Step | Product | Typical Yield (%) | Typical Purity (%) (after purification) |

| Peptide Coupling | Z-Glu(OBzl)-Xaa-OR | 60-80 | >95 |

| Z-Group Deprotection | H-Glu(OBzl)-Xaa-OR | >90 | >98 |

| OBzl-Group Deprotection | Z-Glu-Xaa-OR | >90 | >98 |

| Global Deprotection | H-Glu-Xaa-OH | >85 | >97 |

Experimental Workflow

The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using this compound.

Caption: Experimental workflow for dipeptide synthesis.

Logical Relationships in Synthesis Steps

This diagram outlines the logical progression and dependencies of the key stages in the synthesis process.

Caption: Logical steps in peptide synthesis.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Z-Glu(OBzl)-Gly-OMe)

This protocol details the coupling of this compound with glycine methyl ester.

Materials:

-

This compound

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

1M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Neutralization of Amino Acid Ester: In a round-bottom flask, suspend H-Gly-OMe·HCl (1 equivalent) in anhydrous DCM. Cool the mixture to 0°C in an ice bath. Add TEA or NMM (1 equivalent) dropwise while stirring. Stir for 15-30 minutes at 0°C.

-

Activation of this compound: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.

-

Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir for 15 minutes at 0°C. Add the neutralized amino acid ester solution from step 1 to this mixture. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

-

Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Combine the filtrate and washes and transfer to a separatory funnel. c. Wash the organic layer successively with 1M HCl (2x), water (1x), 5% NaHCO₃ solution (2x), water (1x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄. e. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude Z-Glu(OBzl)-Gly-OMe can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

Protocol 2: N-Terminal Z-Group Deprotection by Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group to yield the free amine of the dipeptide.

Materials:

-

Purified Z-Glu(OBzl)-Gly-OMe

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or another suitable solvent (e.g., Tetrahydrofuran)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the purified Z-Glu(OBzl)-Gly-OMe in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C (catalytic amount, approximately 10% by weight of the peptide).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected dipeptide, H-Glu(OBzl)-Gly-OMe.

Protocol 3: Side-Chain and C-Terminal OBzl-Group Deprotection

The benzyl ester protecting groups can also be removed by catalytic hydrogenation, often requiring more forcing conditions (e.g., higher pressure, longer reaction times, or the addition of an acid like acetic acid) than Z-group removal. Alternatively, strong acidolysis can be employed.

Using Strong Acid (e.g., HBr in Acetic Acid):

-

Dissolve the protected peptide in glacial acetic acid.

-

Cool the solution to 0°C.

-

Bubble dry HBr gas through the solution or add a solution of HBr in acetic acid (e.g., 33% w/v).

-

Stir the reaction at room temperature for the time determined by reaction monitoring (typically 1-4 hours).

-

Precipitate the deprotected peptide by adding cold, dry diethyl ether.

-

Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Note: For a global deprotection to obtain the final H-Glu-Gly-OH, catalytic hydrogenation under appropriate conditions can cleave both the Z and OBzl groups simultaneously.

Conclusion

The solution-phase synthesis of peptides using this compound is a robust and scalable method. The protocols provided herein offer a framework for the successful synthesis, purification, and deprotection of glutamic acid-containing peptides. Careful monitoring of each step and appropriate purification of intermediates are crucial for obtaining high-purity final products. These techniques are fundamental for researchers in biochemistry and drug development, enabling the synthesis of a wide array of peptide structures.

References

Application Notes and Protocols for the Deprotection of Z-Glu-OBzl

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the benzyloxycarbonyl (Z) group and the benzyl ester (OBzl) from N-α-benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Z-Glu-OBzl). The simultaneous removal of both protecting groups is a common transformation in peptide synthesis and medicinal chemistry to yield L-glutamic acid. The methods described herein are standard laboratory procedures, and the selection of a specific method will depend on the substrate's sensitivity to the reaction conditions and the desired scale of the reaction.

Introduction to Deprotection Strategies

The Z and OBzl protecting groups are both benzyl-type protecting groups and are often cleaved under similar reaction conditions. The most common methods for their removal involve hydrogenolysis or acidolysis. Catalytic hydrogenation and catalytic transfer hydrogenation are mild and widely used hydrogenolytic methods that proceed with high efficiency. Acidolysis, typically employing hydrogen bromide in acetic acid, offers a non-hydrogenation alternative but involves harsh acidic conditions.

Comparative Summary of Deprotection Methods

The following table summarizes the quantitative data for the common deprotection methods of this compound. The data has been compiled from various sources and represents typical results.

| Method | Reagents and Conditions | Reaction Time | Yield (%) | Key Considerations |

| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol, Room Temperature, Atmospheric Pressure | 2 - 6 hours | >95% | Requires a hydrogen gas source. The catalyst is flammable. |

| Catalytic Transfer Hydrogenation | Formic Acid, 10% Pd/C, Methanol, Room Temperature | 1 - 3 hours | >95% | Avoids the use of gaseous hydrogen. Formic acid is corrosive. |

| Ammonium Formate, 10% Pd/C, Methanol, Reflux | 1 - 2 hours | >90% | A milder alternative to formic acid. The reaction is typically run at an elevated temperature. | |

| Sodium Borohydride, 10% Pd/C, Methanol, Room Temperature | 15 - 60 min | >95% | Rapid reaction. Sodium borohydride is moisture-sensitive and reacts with methanol to generate hydrogen in situ.[1] | |

| Acidolysis | 33% HBr in Acetic Acid, Room Temperature | 1 - 2 hours | >90% | A non-hydrogenation method. The reagent is highly corrosive and requires careful handling in a fume hood. |

Experimental Protocols

Catalytic Hydrogenation

This protocol describes the deprotection of this compound using hydrogen gas and a palladium on carbon catalyst.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂) supply

-

Reaction flask

-

Hydrogen balloon or hydrogenation apparatus

-

Magnetic stirrer

-

Celite® or a similar filtration aid

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a reaction flask.

-

Carefully add 10% Pd/C (10% by weight of the substrate) to the solution.

-

Seal the flask and evacuate the air, then introduce hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude glutamic acid.

-

Purify the product by recrystallization or other suitable chromatographic techniques if necessary.

Catalytic Transfer Hydrogenation with Formic Acid

This method utilizes formic acid as a hydrogen donor, avoiding the need for a pressurized hydrogen gas setup.[2]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Formic Acid (HCOOH)

-

Reaction flask

-

Magnetic stirrer

-

Celite®

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a reaction flask.

-

Carefully add 10% Pd/C (10% by weight of the substrate) to the solution.

-

To the stirred suspension, add formic acid (2.0 - 5.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or HPLC.

-

After the reaction is complete, filter the mixture through Celite® to remove the catalyst.

-

Wash the Celite® pad with methanol.

-

Evaporate the combined filtrates under reduced pressure to yield the crude product.

-

Purify as needed.

Catalytic Transfer Hydrogenation with Sodium Borohydride

This protocol uses sodium borohydride for the in situ generation of hydrogen.[1]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄)

-

Reaction flask

-

Magnetic stirrer

-

Celite®

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a reaction flask and cool the solution in an ice bath.

-

Carefully add 10% Pd/C (10% by weight of the substrate).

-

Slowly add sodium borohydride (2.0 - 4.0 eq) portion-wise to the stirred suspension. (Note: Hydrogen gas will be evolved).

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

-

Monitor the deprotection by TLC or HPLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Filter the reaction mixture through a pad of Celite®.

-

Wash the filter cake with methanol.

-

Evaporate the solvent from the combined filtrates under reduced pressure.

-

Purify the resulting glutamic acid.

Acidolysis with HBr in Acetic Acid

This protocol is a non-catalytic method for the deprotection of this compound.

Materials:

-

This compound

-

33% Hydrogen Bromide (HBr) in Acetic Acid

-

Anhydrous Diethyl Ether

-

Reaction flask

-

Magnetic stirrer

-

Centrifuge (optional)

Procedure:

-

In a fume hood, dissolve this compound (1.0 eq) in 33% HBr in acetic acid at room temperature.

-

Stir the solution at room temperature and monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

-

Collect the precipitated glutamic acid hydrobromide salt by filtration or centrifugation.

-

Wash the solid with diethyl ether to remove residual acetic acid and benzyl bromide.

-

Dry the product under vacuum. The product is the hydrobromide salt of glutamic acid.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflows and a simplified reaction mechanism for the deprotection of this compound.